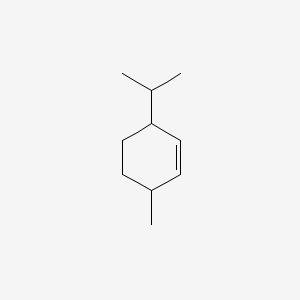

Cyclohexene, 3-methyl-6-(1-methylethyl)-

Description

Contextualization within Monoterpene Chemistry

This compound is classified as a p-menthane (B155814) monoterpenoid. nih.govhmdb.cafoodb.ca Monoterpenoids are a class of terpenes that consist of two isoprene (B109036) units. The p-menthane backbone is characterized by a cyclohexane (B81311) ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively. nih.govhmdb.cafoodb.ca Theoretically, p-menthenes can be considered as derivatives of p-menthane formed by the removal of two adjacent hydrogen atoms. perfumerflavorist.com This structural relationship places it within a large family of naturally occurring and synthetic compounds, many of which have applications in flavors, fragrances, and pharmaceuticals. The study of p-menthenes like Cyclohexene (B86901), 3-methyl-6-(1-methylethyl)- offers valuable insights into the chemical transformations and properties of this important class of molecules. perfumerflavorist.com

Nomenclature and Isomeric Considerations

The precise naming and understanding of the isomeric possibilities of Cyclohexene, 3-methyl-6-(1-methylethyl)- are crucial for accurate scientific communication and research.

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 3-methyl-6-(1-methylethyl)cyclohexene . nih.gov However, it is also widely known by several common synonyms, which often refer to its p-menthane skeleton. These include:

p-Menth-2-ene nist.gov

2-Menthene nist.gov

3-Isopropyl-6-methylcyclohexene nih.gov

3-Isopropyl-6-methyl-1-cyclohexene nist.gov

Δ²-menthene nist.gov

These names are frequently encountered in chemical literature and databases.

The p-menthene structure allows for a variety of isomers. Besides positional isomers where the double bond is in a different location within the cyclohexene ring, stereoisomerism is a key feature of Cyclohexene, 3-methyl-6-(1-methylethyl)-.

Due to the substitution pattern on the cyclohexene ring, geometric isomers, specifically cis and trans forms, can exist. The trans-isomer, trans-Cyclohexene, 3-methyl-6-(1-methylethyl)- , is a well-documented stereoisomer. nist.govchemeo.com The 'trans' designation refers to the relative orientation of the methyl and isopropyl groups on the cyclohexene ring.

The presence of two chiral centers at positions 3 and 6 of the cyclohexene ring gives rise to enantiomers and diastereomers. Specific enantiomeric forms that have been identified include (3R,6S)-3-methyl-6-(1-methylethyl)cyclohexene and (3S,6R)-3-methyl-6-(1-methylethyl)cyclohexene . chemsrc.comnist.gov These stereoisomers are non-superimposable mirror images of each other and can exhibit different biological activities and chemical properties.

Interactive Data Table: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈ | nih.gov |

| Molecular Weight | 138.25 g/mol | nih.gov |

| Boiling Point | 165.2 °C (p-Menth-2-ene) | chegg.com |

| Density | 0.8 g/mL (p-Menth-2-ene) | chegg.com |

Structural Isomers and Stereoisomers

Historical Perspectives in Chemical Synthesis and Discovery

The history of Cyclohexene, 3-methyl-6-(1-methylethyl)- is intrinsically linked to the broader history of terpene chemistry, which began with the isolation of essential oils from plants. muzablends.com The systematic study of terpenes was pioneered by chemists like Otto Wallach in the 19th century. muzablends.com

Early methods for obtaining terpenes involved techniques like steam distillation and solvent extraction from natural sources. goldcoastterpenes.comcryocure.com The development of synthetic routes to p-menthenes and their derivatives has been an area of active research. Two prominent historical methods for the synthesis of p-menthenes, including the subject compound, are the dehydration of menthol (B31143) and the catalytic hydrogenation of limonene (B3431351).

The acid-catalyzed dehydration of menthol, a readily available natural product, has long been a classic method for producing a mixture of menthene isomers, including 3-menthene (a positional isomer of the title compound). wikipedia.orgnau.edu This E1 elimination reaction typically involves heating menthol with a strong acid like sulfuric acid or phosphoric acid. wikipedia.orgscribd.com

Another significant route involves the selective catalytic hydrogenation of limonene, a widely available monoterpene from citrus fruits. researchgate.netacs.org Researchers have explored various heterogeneous catalysts, such as platinum or palladium on carbon, to selectively reduce the exocyclic double bond of limonene to yield p-1-menthene, which can then be isomerized to other p-menthenes. acs.orgacs.org A patent from 1960 describes a method for producing p-menthene-3 from lower alkyl dihydro-alpha-terpinyl ethers, highlighting its utility as a starting material for synthetic menthol. google.com These historical synthetic approaches have been crucial in making p-menthenes accessible for further chemical studies and applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-6-propan-2-ylcyclohexene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h4,6,8-10H,5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNGPXQYYRWQAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C=C1)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333757 | |

| Record name | p-Menth-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5256-65-5 | |

| Record name | 2-Menthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005256655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Menth-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-MENTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JPC122KT4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biogeochemical Distribution

Presence in Plant Species and Essential Oils

Cyclohexene (B86901), 3-methyl-6-(1-methylethyl)- has been identified as a constituent of the essential oils of several plants. Its occurrence is often part of a complex mixture of volatile compounds that contribute to the plant's aroma and defense mechanisms.

This compound has been reported in the following plant species:

Zanthoxylum schinifolium (Sichuan Pepper): A member of the Rutaceae family, this aromatic shrub is known for its culinary and medicinal uses. Its essential oil contains a diverse array of monoterpenes and other volatile compounds, including Cyclohexene, 3-methyl-6-(1-methylethyl)-.

| Plant Species | Family | Common Name |

| Basella alba | Basellaceae | Malabar Spinach |

| Zanthoxylum schinifolium | Rutaceae | Sichuan Pepper |

Cyclohexene, 3-methyl-6-(1-methylethyl)- belongs to the p-menthane (B155814) class of monoterpenes. Several related compounds are also widely distributed in the plant kingdom.

Beta-Phellandrene: This isomeric monoterpene is found in the essential oils of various plants, including those from the genera Angelica, Eucalyptus, Lavandula, Mentha, and Pinus.

Piperitone: A monoterpene ketone, piperitone is a significant component of the essential oils of over thirty species of Eucalyptus. It is also found in plants from the genera Cymbopogon, Andropogon, and Mentha.

cis-Piperitol: This monoterpenoid has been identified in several plant species, including Angelica gigas and Cymbopogon martinii.

| Compound | Type | Natural Sources (Examples) |

| Beta-Phellandrene | Monoterpene | Angelica, Eucalyptus, Lavandula, Mentha, Pinus |

| Piperitone | Monoterpene Ketone | Eucalyptus, Cymbopogon, Andropogon, Mentha |

| cis-Piperitol | Monoterpenoid | Angelica gigas, Cymbopogon martinii |

Biological Context of Natural Product Isolation

Monoterpenes, including Cyclohexene, 3-methyl-6-(1-methylethyl)-, are synthesized in plants through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. These compounds play crucial roles in plant biology. They can act as defense compounds against herbivores and pathogens, attract pollinators, and be involved in plant-plant communication. The isolation of this compound is typically achieved through methods such as steam distillation or solvent extraction of the plant material, which yields the essential oil.

Environmental Distribution and Pathways

The environmental distribution of Cyclohexene, 3-methyl-6-(1-methylethyl)- is primarily driven by its volatility. As a component of essential oils, it is released into the atmosphere from the plants that produce it.

Once in the atmosphere, monoterpenes are subject to various chemical transformations. The primary degradation pathways involve reactions with atmospheric oxidants such as hydroxyl radicals (•OH), ozone (O₃), and nitrate radicals (NO₃) nih.gov. These reactions lead to the formation of secondary organic aerosols (SOAs), which can impact air quality and climate nih.gov. The atmospheric lifetime of monoterpenes varies depending on the specific compound and atmospheric conditions but is generally on the order of hours to days.

In soil and aquatic environments, the degradation of cyclohexene-based compounds is expected to be mediated by microbial activity. Bacteria and fungi possess enzymatic pathways capable of oxidizing these molecules, breaking down the ring structure and utilizing the carbon for their growth nih.govmdpi.com. These biodegradation processes are essential for the recycling of carbon in ecosystems.

Biosynthesis and Metabolic Pathways

Proposed Biogenetic Routes to Cyclohexene (B86901), 3-methyl-6-(1-methylethyl)-

Monoterpenes are biosynthetically derived from two five-carbon (C5) isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). wikipedia.orgmdpi.com These precursors are synthesized through either the mevalonate (B85504) (MVA) pathway in the cytoplasm or the methylerythritol phosphate (B84403) (MEP) pathway in plant plastids. wikipedia.orgnih.gov The head-to-tail condensation of IPP and DMAPP, catalyzed by geranyl pyrophosphate synthase (GPPS), yields the universal C10 monoterpene precursor, geranyl pyrophosphate (GPP). wikipedia.orgnih.govwikipedia.org

The direct cyclization of GPP is not feasible due to the trans-double bond at C2-C3. nih.gov Therefore, the biosynthesis of cyclic monoterpenes requires an initial isomerization step. The process begins with the enzyme-catalyzed ionization of GPP, where the pyrophosphate group is eliminated, forming a geranyl carbocation. researchgate.net This is followed by isomerization to a linalyl pyrophosphate (LPP) intermediate or a linalyl carbocation, which allows for the necessary bond rotation. researchgate.netresearchgate.net

From this point, the linalyl cation can cyclize to form the α-terpinyl cation, a key intermediate in the formation of numerous monocyclic monoterpenes. researchgate.netacs.org The specific biogenetic route to Cyclohexene, 3-methyl-6-(1-methylethyl)- (p-menth-3-ene) likely proceeds from this α-terpinyl cation. Deprotonation of the α-terpinyl cation at different positions can lead to a variety of p-menthane (B155814) olefins. For instance, deprotonation is the final step to yield the common monoterpene limonene (B3431351). acs.org The formation of p-menth-3-ene (B1215651) would involve a specific deprotonation event from a related carbocation intermediate within the enzyme's active site.

Table 1: Key Precursors in Monoterpene Biosynthesis

| Precursor | Formula | Role |

|---|---|---|

| Isopentenyl Pyrophosphate (IPP) | C5H12O7P2 | C5 building block wikipedia.org |

| Dimethylallyl Pyrophosphate (DMAPP) | C5H12O7P2 | C5 building block, isomer of IPP wikipedia.org |

| Geranyl Pyrophosphate (GPP) | C10H20O7P2 | C10 precursor to all monoterpenes nih.govwikipedia.org |

Enzymatic Mechanisms in Monoterpene Cyclization

The cyclization of GPP into the vast array of monoterpene structures is orchestrated by a class of enzymes known as monoterpene synthases or cyclases. nih.govresearchgate.net These enzymes are remarkable for their ability to control highly complex chemical reactions, guiding the reactive carbocation intermediates through specific conformational pathways to generate distinct products. nih.govresearchgate.netresearchgate.net

The catalytic process begins with the binding of GPP to the enzyme's active site, a hydrophobic pocket that shields the reactive intermediates from water. nih.gov The active site contains critical amino acid residues and often requires a divalent metal ion cofactor, typically Mg²⁺ or Mn²⁺, to assist in the ionization of the pyrophosphate group from GPP. nih.govnih.govacs.org

Once the initial geranyl carbocation is formed, the enzyme's active site architecture plays a crucial role. researchgate.netnih.gov The shape and electrostatic environment of the active site stabilize specific carbocation conformations and transition states, steering the reaction cascade through a series of cyclizations, hydride shifts, and rearrangements. researchgate.netnih.gov The reaction is terminated when a proton is abstracted from the carbocation intermediate by a base within the active site, or when the cation is captured by water. researchgate.netresearchgate.net The final product or products are then released from the enzyme.

Interestingly, many monoterpene synthases are capable of producing multiple products from a single GPP substrate. nih.gov For example, a single limonene synthase enzyme can produce limonene as its major product, but also smaller quantities of α-pinene, β-pinene, and myrcene. nih.gov This product diversity arises from the quenching of different intermediate carbocations that are formed along the reaction pathway within the active site. researchgate.net The precise ratio of products is a characteristic feature of each specific synthase. nih.gov

Biotransformation and Metabolite Formation of Related Monoterpenoids

Once formed, monoterpenes can undergo further enzymatic modifications, a process known as biotransformation. mdpi.comnih.gov These reactions, often involving oxidation, reduction, and conjugation, increase the chemical diversity of monoterpenoids and can alter their biological properties. nih.govfau.demdpi.com

The metabolism of p-menthane monoterpenes is well-documented in plants like peppermint (Mentha x piperita). A key example is the biotransformation of pulegone (B1678340), a monoterpene ketone that serves as a central intermediate in the biosynthesis of menthol (B31143). pnas.orgresearchgate.net

Pulegone itself is derived from the precursor (-)-isopiperitenone (B1197589). nih.gov Studies have shown that the pathway does not proceed through piperitenone (B1678436) as once thought. Instead, (-)-isopiperitenone is first reduced to (+)-cis-isopulegone. nih.gov This is then isomerized to (+)-pulegone. nih.gov

From here, pulegone stands at a metabolic branch point. It can be reduced by pulegone reductase to form (-)-menthone (B42992) (a precursor to menthol) or it can be converted by menthofuran (B113398) synthase into the side-product (+)-menthofuran. pnas.orgnih.gov Another metabolic route for pulegone involves hydroxylation at the C5 position to form 5-hydroxypulegone, which can then dehydrate to yield piperitenone. nih.govinchem.org Piperitenone can be further metabolized through ring and side-chain oxidations to produce various hydroxylated derivatives. nih.govinchem.org Examination of urine in rats treated with pulegone has confirmed the presence of piperitenone and menthofuran as metabolites. nih.gov

Table 2: Metabolic Pathway from Isopiperitenone in Mentha

| Precursor/Intermediate | Enzyme | Product |

|---|---|---|

| (-)-Isopiperitenone | (-)-Isopiperitenone Reductase | (+)-cis-Isopulegone nih.gov |

| (+)-cis-Isopulegone | (+)-cis-Isopulegone Isomerase | (+)-Pulegone nih.gov |

| (+)-Pulegone | Pulegone Reductase | (-)-Menthone pnas.org |

| (+)-Pulegone | Menthofuran Synthase | (+)-Menthofuran pnas.org |

Hydroxylation is a common and crucial derivatization reaction in monoterpene metabolism, significantly altering the compound's polarity and biological function. mdpi.comnih.gov This process is primarily catalyzed by cytochrome P450-dependent mixed-function oxygenases (CYPs). nih.govnih.govmdpi.com These enzymes introduce a hydroxyl (-OH) group at specific positions on the monoterpene skeleton. nih.govmdpi.com

For example, microsomal enzyme preparations from various Mentha species can catalyze the NADPH- and O₂-dependent allylic hydroxylation of the monoterpene (-)-limonene (B1674923) at different carbon atoms (C-3, C-6, or C-7) to produce distinct alcohol derivatives like (-)-trans-isopiperitenol, (-)-trans-carveol, and (-)-perillyl alcohol, respectively. nih.gov These hydroxylations are highly regiospecific and are key steps in the biosynthesis of the major oxygenated monoterpenes found in these plants. nih.gov

In addition to hydroxylation, other derivatizations such as reductions and conjugations with molecules like glucuronic acid occur. nih.govinchem.org For instance, the metabolism of pulegone can lead to hydroxylated forms of both pulegone and its reduced form, pulegol, which are then conjugated with glucuronic acid to facilitate excretion. nih.govinchem.org These derivatization reactions are essential for both creating a diversity of functional compounds and for detoxifying and eliminating these substances in biological systems. nih.govfau.de

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| (+)-cis-Isopulegone |

| (+)-Menthofuran |

| (+)-Pulegone |

| (-)-Isopiperitenone |

| (-)-Limonene |

| (-)-Menthone |

| (-)-trans-Carveol |

| (-)-trans-Isopiperitenol |

| (-)-Perillyl alcohol |

| 5-Hydroxypulegone |

| α-Pinene |

| α-Terpinyl Cation |

| β-Pinene |

| Cyclohexene, 3-methyl-6-(1-methylethyl)- |

| Dimethylallyl Pyrophosphate (DMAPP) |

| Geranyl Pyrophosphate (GPP) |

| Isopentenyl Pyrophosphate (IPP) |

| Limonene |

| Linalyl Pyrophosphate (LPP) |

| Myrcene |

| p-Menth-3-ene |

| Piperitenone |

| Pulegol |

Synthetic Methodologies and Strategies

Total Synthesis Approaches to Cyclohexene (B86901), 3-methyl-6-(1-methylethyl)-

While the semi-synthesis of p-menth-3-ene (B1215651) and its derivatives from other naturally occurring monoterpenes is more common due to the availability of chiral starting materials, total synthesis from acyclic precursors represents a fundamental approach to its construction. These strategies build the carbocyclic ring system from simpler, non-cyclic starting materials.

One conceptual approach to the total synthesis of the p-menth-3-ene scaffold involves the strategic formation of the cyclohexene ring from acyclic precursors. For instance, a synthesis could be envisioned starting from citronellal, which possesses the correct carbon skeleton. Intramolecular cyclization reactions, such as an acid-catalyzed ene reaction, could potentially form the six-membered ring. However, controlling the position of the double bond to favor the Δ³ position over other isomers like p-menth-1-ene would be a significant challenge, often requiring multi-step sequences to install the desired olefin.

Due to the inherent difficulties in controlling regioselectivity and the stereocenters from acyclic precursors, total syntheses of p-menth-3-ene are less frequently reported in the literature compared to precursor-based methods. The focus of many synthetic efforts has been on the asymmetric synthesis of more complex derivatives, such as trans-p-menth-3-ene-1,2,8-triol, where the synthesis begins with simpler cyclic precursors. chemtube3d.comresearchgate.net

Cycloaddition Reactions in Cyclohexene Ring Formation

Cycloaddition reactions provide a powerful and convergent method for the construction of cyclic systems. The [4+2] cycloaddition, or Diels-Alder reaction, is particularly well-suited for the synthesis of cyclohexene derivatives.

Diels-Alder Reactions for Cyclohexene Derivatives

The Diels-Alder reaction involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne) to form a substituted cyclohexene. libretexts.org In the context of synthesizing p-menth-3-ene, a retrosynthetic analysis suggests that the target molecule could be formed from the reaction of a suitable diene and dienophile.

A plausible, though not widely documented, Diels-Alder approach to the p-menth-3-ene skeleton would involve the reaction of a diene, such as a 1-isopropyl-4-methyl-1,3-butadiene derivative, with a simple dienophile like ethylene. However, the synthesis of the required substituted diene in a regiochemically pure form can be challenging.

A more practical application of the Diels-Alder reaction is in the synthesis of more complex p-menthane (B155814) derivatives that can be later converted to p-menth-3-ene. For example, the reaction of a simpler diene with a substituted dienophile can establish the relative stereochemistry of the substituents on the newly formed ring. The reaction is a single-step process that forms two new carbon-carbon bonds and can create up to four new stereocenters. youtube.com The stereoselectivity of the Diels-Alder reaction is a key feature, often proceeding through an endo transition state. youtube.com

Precursor-Based Synthesis and Derivatization

The most common and economically viable methods for preparing p-menth-3-ene involve the chemical modification of other readily available monoterpenes. This approach takes advantage of the existing carbon skeleton and, in many cases, the inherent chirality of the natural products.

Synthetic Routes from Related Monoterpenes and their Derivatives (e.g., from DL-Menthol, p-menth-1-en-3-one)

From DL-Menthol: A classic and straightforward synthesis of p-menth-3-ene starts from menthol (B31143). The hydroxyl group of menthol is a poor leaving group, so it is typically converted into a better leaving group, such as a halide or a sulfonate ester. For instance, menthol can be converted to menthyl chloride by reaction with a chlorinating agent. Subsequent elimination of hydrogen chloride, often promoted by a base, yields a mixture of p-menthenes. The regioselectivity of this elimination is highly dependent on the reaction conditions and the stereochemistry of the starting menthyl chloride isomer. researchgate.netyoutube.com Neomenthyl chloride, for example, undergoes elimination with ethoxide significantly faster than menthyl chloride, yielding primarily 3-menthene. scribd.com

A patented industrial method describes the production of p-menthene-3 from lower alkyl dihydro-alpha-terpinyl ethers. chemtube3d.com This process involves heating the ether in the presence of a sulfonic acid catalyst, which causes the elimination of an alcohol molecule and isomerization of the resulting double bond to the 3-position. chemtube3d.com

From p-Menth-1-en-3-one (Pulegone): Pulegone (B1678340), a naturally occurring enone, is another valuable precursor for the synthesis of p-menthane derivatives. nih.govnih.gov While direct conversion to p-menth-3-ene is not a single step, pulegone can be used to synthesize intermediates that lead to the target molecule. researchgate.net For instance, the reduction of the carbonyl group of pulegone, followed by dehydration, can lead to a mixture of p-menthadienes, which can then be selectively hydrogenated to p-menth-3-ene.

Reductive Cleavage Strategies for Olefin Synthesis

Reductive cleavage reactions provide an alternative method for the synthesis of alkenes from carbonyl compounds via their corresponding hydrazone derivatives. The Shapiro and Bamford-Stevens reactions are prominent examples of this strategy. wikipedia.orgwikipedia.org

In a potential application to synthesize p-menth-3-ene, a suitable ketone precursor, such as menthone or isomenthone, would first be converted to its tosylhydrazone. Treatment of this tosylhydrazone with a strong base, such as an organolithium reagent (in the Shapiro reaction) or sodium methoxide (B1231860) (in the Bamford-Stevens reaction), would lead to the formation of an alkene. wikipedia.orgquimicaorganica.orgyoutube.comadichemistry.comarkat-usa.org

The regiochemical outcome of these reactions is a key consideration. The Shapiro reaction typically forms the less substituted (kinetic) alkene, while the Bamford-Stevens reaction often favors the more substituted (thermodynamic) alkene. arkat-usa.org Therefore, starting from menthone, a Shapiro reaction would be expected to favor the formation of p-menth-2-ene, whereas a Bamford-Stevens reaction might yield a mixture of p-menth-2-ene and p-menth-3-ene, with the more substituted p-menth-3-ene being a significant product. youtube.com

Table 1: Comparison of Shapiro and Bamford-Stevens Reactions

| Feature | Shapiro Reaction | Bamford-Stevens Reaction |

|---|---|---|

| Reagent | 2 equivalents of organolithium (e.g., n-BuLi) | Strong base (e.g., NaOMe, NaH) |

| Intermediate | Vinyllithium | Carbene or carbenium ion |

| Product | Less substituted alkene (kinetic control) | More substituted alkene (thermodynamic control) |

| Solvent | Aprotic (e.g., THF, ether) | Protic or aprotic |

Regioselective and Stereoselective Synthetic Pathways

Controlling the position of the double bond (regioselectivity) and the spatial arrangement of the substituents (stereoselectivity) is paramount in the synthesis of specific isomers of p-menthene.

Regioselectivity: In elimination reactions to form p-menthenes, such as the dehydrohalogenation of menthyl chloride, the regioselectivity is governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product. wikipedia.org However, the stereochemistry of the starting material and the nature of the base can influence the product distribution. For example, the E2 elimination from neomenthyl chloride with ethoxide gives a mixture of 78% 3-menthene and 22% 2-menthene. wikipedia.org The anti-periplanar requirement for the E2 mechanism dictates which protons can be abstracted, leading to specific alkene isomers. chemtube3d.comscribd.com

Stereoselectivity: The synthesis of enantiomerically pure p-menth-3-ene typically relies on the use of chiral starting materials from the "chiral pool," such as enantiopure menthol or pulegone. researchgate.net The stereocenters already present in these precursors direct the stereochemical outcome of subsequent reactions. For instance, the synthesis of menthyl chloride from (-)-(1R)-menthol proceeds with retention of configuration, though some rearrangement can occur. researchgate.net The subsequent elimination reaction then leads to the formation of a specific enantiomer of p-menth-3-ene.

Asymmetric synthesis strategies, while more complex, offer another route to enantiopure p-menthane derivatives. These methods often employ chiral catalysts or auxiliaries to induce stereoselectivity in a key bond-forming step. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Other Names |

|---|---|---|

| Cyclohexene, 3-methyl-6-(1-methylethyl)- | 3-methyl-6-(1-methylethyl)cyclohex-1-ene | p-Menth-3-ene |

| DL-Menthol | (1R,2S,5R)-2-isopropyl-5-methylcyclohexan-1-ol and (1S,2R,5S)-2-isopropyl-5-methylcyclohexan-1-ol | - |

| p-Menth-1-en-3-one | (R)-5-methyl-2-(propan-2-ylidene)cyclohexan-1-one | Pulegone |

| Menthyl chloride | (1R,2S,5R)-1-chloro-2-isopropyl-5-methylcyclohexane | - |

| Neomenthyl chloride | (1S,2S,5R)-1-chloro-2-isopropyl-5-methylcyclohexane | - |

| p-Menth-1-ene | 1-methyl-4-(1-methylethyl)cyclohex-1-ene | - |

| Citronellal | 3,7-dimethyloct-6-enal | - |

| trans-p-Menth-3-ene-1,2,8-triol | (1R,2R,4S)-4-(2-hydroxypropan-2-yl)-1-methylcyclohex-3-ene-1,2-diol | - |

| Menthone | (2S,5R)-2-isopropyl-5-methylcyclohexan-1-one | - |

| Isomenthone | (2R,5R)-2-isopropyl-5-methylcyclohexan-1-one | - |

| Tosylhydrazone | N'-(arylmethylidene)-4-methylbenzenesulfonohydrazide derivative | - |

Chemical Transformations and Reactivity

Electrophilic and Nucleophilic Reactions of the Cyclohexene (B86901) Moiety

The carbon-carbon double bond in p-menth-3-ene (B1215651) is electron-rich, making it susceptible to attack by electrophiles. Typical electrophilic addition reactions for alkenes, such as halogenation, hydrohalogenation, and hydration, are expected to occur with p-menth-3-ene. stackexchange.comlibretexts.org

The addition of electrophiles to the unsymmetrical double bond of p-menth-3-ene can theoretically lead to different regio- and stereoisomers. The regioselectivity is often governed by Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond to form a more stable carbocation intermediate. libretexts.org The stereochemistry of the addition (syn or anti) depends on the specific reaction mechanism. youtube.com

An example of an electrophilic addition is the epoxidation of p-menth-3-ene. Reaction with perbenzoic acid in benzene (B151609) yields a mixture of cis- and trans-3,4-epoxy-p-menthane. rsc.org The cis and trans nomenclature here refers to the stereochemical relationship between the epoxide ring and the alkyl substituents on the cyclohexane (B81311) ring.

Conversely, nucleophilic reactions directly on the unsubstituted cyclohexene moiety are uncommon due to the electron-rich nature of the double bond. However, nucleophilic attack can occur on intermediates derived from p-menth-3-ene, such as the opening of an epoxide ring by a nucleophile. Thiol-Michael additions, a type of nucleophilic conjugate addition, are generally observed with activated alkenes and are less likely to occur directly with an unactivated alkene like p-menth-3-ene without prior functionalization. researchgate.net

Table 1: Examples of Electrophilic Addition Reactions to p-Menth-3-ene

| Reaction | Reagent(s) | Product(s) | Reference(s) |

| Epoxidation | Perbenzoic acid | cis- and trans-3,4-Epoxy-p-menthane | rsc.org |

| Hydrohalogenation | HX (e.g., HBr, HCl) | 4-Halo-p-menthane (major, based on Markovnikov's rule) | stackexchange.comlibretexts.org |

| Hydration | H₂O, H⁺ | p-Menth-4-ol | google.com |

Oxidation and Reduction Pathways

The double bond and allylic positions of p-menth-3-ene are susceptible to both oxidation and reduction.

Oxidation:

Mild oxidation of p-menth-3-ene can lead to the formation of diols. For instance, syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). wikipedia.orgmasterorganicchemistry.com The reaction with OsO₄ proceeds via a concerted mechanism to form a cyclic osmate ester, which upon hydrolysis yields a cis-diol. masterorganicchemistry.comkhanacademy.org The Upjohn dihydroxylation, which uses a catalytic amount of OsO₄ with a co-oxidant like N-methylmorpholine N-oxide (NMO), is a common method for this transformation. organic-chemistry.org

Epoxidation, as mentioned earlier, is another key oxidation reaction. Treatment with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) yields epoxides. masterorganicchemistry.comwikipedia.orgyoutube.comyoutube.com These epoxides are valuable intermediates for further derivatization.

More aggressive oxidation with hot, acidic potassium permanganate leads to the cleavage of the double bond, which would break the cyclohexene ring of p-menth-3-ene to form dicarboxylic acids or ketones.

Reduction:

Catalytic hydrogenation of p-menth-3-ene over a metal catalyst such as platinum, palladium, or nickel reduces the double bond to yield p-menthane (B155814). perfumerflavorist.comresearchgate.netrsc.org This reaction is a syn-addition of hydrogen across the double bond. researchgate.net The selective hydrogenation of related p-menthadienes to produce p-menth-3-ene is also a known industrial process, highlighting the importance of catalyst selection and reaction conditions for controlling the extent of reduction. perfumerflavorist.com

Table 2: Oxidation and Reduction Reactions of p-Menth-3-ene

| Reaction Type | Reagent(s) | Product(s) | Reference(s) |

| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O | cis-p-Menthane-3,4-diol | wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org |

| Epoxidation | m-CPBA | cis- and trans-3,4-Epoxy-p-menthane | rsc.orgmasterorganicchemistry.comwikipedia.org |

| Catalytic Hydrogenation | H₂, Pt/C or Pd/C | p-Menthane | perfumerflavorist.comresearchgate.netrsc.org |

Cycloaddition and Rearrangement Reactions

The double bond of p-menth-3-ene can participate in cycloaddition reactions, and the molecule can undergo rearrangements under certain conditions.

Cycloaddition Reactions:

While p-menth-3-ene itself is a substituted alkene, it can potentially act as a dienophile in Diels-Alder reactions, although its reactivity would be lower than electron-deficient alkenes. masterorganicchemistry.comwikipedia.orgacs.org More commonly, related p-menthadienes with conjugated double bonds, such as α-terpinene, readily undergo Diels-Alder reactions. mdpi.com The ene reaction is another pericyclic reaction that could involve p-menth-3-ene, where an allylic hydrogen is transferred to an enophile with the concomitant formation of a new sigma bond and a shift of the double bond.

Rearrangement Reactions:

Acid-catalyzed rearrangement of p-menth-3-ene can lead to the formation of its isomers. For instance, treatment with a sulfonic acid can cause isomerization of the double bond to a more substituted and thermodynamically stable position, potentially yielding p-menth-1-ene or other isomers. google.com Such rearrangements often proceed through carbocation intermediates, and the product distribution can be influenced by the reaction conditions. msu.edu The dehydration of menthol (B31143), a common synthesis route to p-menthenes, can yield a mixture of isomers including p-menth-3-ene and p-menth-2-ene, with the product ratio depending on the reaction conditions. wikipedia.orgwikipedia.org

Derivatization Strategies for Analog Synthesis

p-Menth-3-ene is a valuable starting material for the synthesis of a variety of other p-menthane derivatives, many of which are important in the flavor and fragrance industry. google.com

One of the most significant applications of p-menth-3-ene is as an intermediate in the synthesis of menthol. wikipedia.orgorganic-chemistry.orggoogle.comrsc.org Various industrial routes to menthol converge at the formation of p-menth-3-ene, which can then be converted to menthol through a series of steps that may include hydration and hydrogenation. organic-chemistry.org

Furthermore, the functionalization of the double bond in p-menth-3-ene provides a direct pathway to a range of analogs. For example, hydroxylation leads to diols like p-menthane-3,4-diol. The synthesis of p-menthane-3,8-diol, a known insect repellent, can be achieved from citronellal, a compound that can be cyclized to form a p-menthane skeleton. stackexchange.comgoogle.comrsc.org While not a direct derivatization of p-menth-3-ene, this highlights the synthetic accessibility of functionalized p-menthanes.

The allylic positions of p-menth-3-ene also offer opportunities for derivatization, such as through radical substitution or oxidation, to introduce new functional groups. These transformations can lead to a diverse array of compounds, including alcohols, aldehydes, and ketones with the p-menthane framework.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure and stereochemistry of organic molecules. By analyzing the chemical shifts, splitting patterns (multiplicity), and coupling constants in both ¹H and ¹³C NMR spectra, the connectivity and spatial arrangement of atoms can be determined.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is anticipated to show distinct signals for the vinyl, allylic, alkyl, and isopropyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. docbrown.info

Vinyl Protons (=CH): The protons on the carbon-carbon double bond are the most deshielded and are expected to appear furthest downfield, typically in the range of δ 5.5-6.0 ppm. docbrown.info Their multiplicity would be complex due to coupling with each other and with adjacent allylic protons.

Allylic Protons (-CH-C=C): The protons on the carbons adjacent to the double bond (at positions 3 and 6) would appear in the range of δ 1.9-2.5 ppm. mriquestions.com The methine proton at C6, bearing the isopropyl group, would be a multiplet due to coupling with the vinyl proton and the isopropyl methine proton. The methine proton at C3, with the methyl group, would also be a complex multiplet.

Isopropyl Group Protons (-CH(CH₃)₂): The methine proton of the isopropyl group would likely resonate around δ 1.5-2.0 ppm, appearing as a septet or multiplet. The six methyl protons would be magnetically non-equivalent in a chiral environment but may appear as a doublet or two distinct doublets around δ 0.8-1.0 ppm. docbrown.infodocbrown.info

Methyl Group Proton (-CH₃): The methyl group at C3 would show a doublet in the upfield region, likely around δ 0.9-1.1 ppm.

Cyclohexene (B86901) Ring Protons (-CH₂-): The remaining methylene (B1212753) protons on the cyclohexene ring would appear as complex multiplets in the upfield region, typically between δ 1.2-1.9 ppm. docbrown.info

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum provides information on each unique carbon environment in the molecule.

Vinyl Carbons (=C): The two carbons of the double bond would be the most downfield among the hydrocarbon signals, expected in the δ 120-140 ppm range. docbrown.infolibretexts.org

Allylic Carbons (-C-C=C): The carbons at positions 3 and 6 would be found in the δ 30-45 ppm range. pressbooks.pub

Isopropyl Group Carbons (-C(C)₂): The methine carbon of the isopropyl group is expected around δ 30-35 ppm, while the methyl carbons would appear further upfield, around δ 20-25 ppm. researchgate.net

Methyl Group Carbon (-CH₃): The C3-methyl carbon signal is anticipated in the upfield region, around δ 15-20 ppm.

Cyclohexene Ring Carbons (-CH₂-): The remaining sp³ hybridized ring carbons would resonate in the δ 20-35 ppm range. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Cyclohexene, 3-methyl-6-(1-methylethyl)-

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Vinyl | 5.5 - 6.0 | 120 - 140 |

| Allylic (C3-H, C6-H) | 1.9 - 2.5 | 30 - 45 |

| Isopropyl (CH) | 1.5 - 2.0 | 30 - 35 |

| Isopropyl (CH₃) | 0.8 - 1.0 | 20 - 25 |

| Methyl (C3-CH₃) | 0.9 - 1.1 | 15 - 20 |

| Ring CH₂ | 1.2 - 1.9 | 20 - 35 |

Note: These are estimated values based on analogous structures. Actual values may vary depending on the specific stereoisomer and solvent.

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.

For Cyclohexene, 3-methyl-6-(1-methylethyl)-, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 138, corresponding to its molecular weight (C₁₀H₁₈). masterorganicchemistry.com The fragmentation pattern is characteristic of alkyl-substituted cyclohexenes. Key fragmentation pathways include:

Loss of an Isopropyl Group: A significant fragmentation involves the cleavage of the isopropyl group (-CH(CH₃)₂), resulting in a prominent peak at m/z 95 (M - 43). This is a common fragmentation for isopropyl-substituted cyclic compounds.

Loss of a Methyl Group: Cleavage of the methyl group at the C3 position leads to a peak at m/z 123 (M - 15).

Retro-Diels-Alder (RDA) Reaction: Substituted cyclohexenes can undergo a characteristic RDA reaction. This would involve the cleavage of the ring, although the resulting fragments may be less prominent than the simple alkyl losses.

Other Fragments: A complex pattern of smaller fragments is also observed, arising from further cleavages of the ring and side chains. Common fragments for cyclic alkenes include ions at m/z 81, 67, and 55, corresponding to various C₆H₉⁺, C₅H₇⁺, and C₄H₇⁺ species. docbrown.infothieme-connect.de

Table 2: Major Mass Fragments for Cyclohexene, 3-methyl-6-(1-methylethyl)-

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 138 | [C₁₀H₁₈]⁺• | Molecular Ion (M⁺•) |

| 123 | [C₉H₁₅]⁺ | Loss of methyl radical (•CH₃) |

| 95 | [C₇H₁₁]⁺ | Loss of isopropyl radical (•CH(CH₃)₂) |

| 81 | [C₆H₉]⁺ | Ring fragmentation |

| 67 | [C₅H₇]⁺ | Ring fragmentation |

Source: Based on typical fragmentation patterns and NIST data. masterorganicchemistry.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of Cyclohexene, 3-methyl-6-(1-methylethyl)- is characterized by the following absorption bands:

=C-H Stretch: A peak just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) indicates the C-H stretching of the vinyl protons on the double bond. pressbooks.publibretexts.org

C-H Stretch (sp³): Strong, multiple absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H stretching vibrations of the methyl, isopropyl, and cyclohexene ring sp³-hybridized carbons. maricopa.edu

C=C Stretch: A weak to medium intensity band is expected in the 1640-1680 cm⁻¹ region, corresponding to the C=C stretching vibration of the double bond. For trisubstituted alkenes, this peak is often found around 1660-1680 cm⁻¹. spectroscopyonline.com

C-H Bending: Bands in the 1370-1470 cm⁻¹ region correspond to the bending vibrations of the CH₂, and CH₃ groups. A characteristic doublet around 1385 cm⁻¹ and 1370 cm⁻¹ is indicative of the isopropyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. Non-conjugated alkenes, such as Cyclohexene, 3-methyl-6-(1-methylethyl)-, exhibit a weak absorption corresponding to a π → π* transition. This absorption occurs at a high energy (short wavelength), typically below 200 nm, which is in the far-UV region of the spectrum. masterorganicchemistry.comdocbrown.info As a result, this peak is often not detected by standard laboratory UV-Vis spectrophotometers, and the compound would be considered transparent in the near-UV and visible range.

Chromatographic Techniques for Separation and Identification

Chromatography is indispensable for separating the compound from complex mixtures and for resolving its different stereoisomers.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal technique for identifying volatile compounds like p-menth-2-ene in mixtures, such as essential oils. The retention time (or retention index) from the GC provides one layer of identification, while the mass spectrum provides definitive structural confirmation.

The Kovats Retention Index (RI) is a standardized measure used in GC to normalize retention times. The RI for Cyclohexene, 3-methyl-6-(1-methylethyl)- varies depending on the type of GC column (stationary phase) used.

Table 3: Kovats Retention Indices for Cyclohexene, 3-methyl-6-(1-methylethyl)-

| Column Type | Retention Index (RI) |

|---|---|

| Standard Non-Polar | 982 - 1009 |

| Standard Polar | 1091 |

Source: PubChem CID 517974 docbrown.info

Resolving the enantiomers and diastereomers of Cyclohexene, 3-methyl-6-(1-methylethyl)- requires the use of chiral chromatography, most commonly chiral High-Performance Liquid Chromatography (HPLC). Because enantiomers have identical physical properties in a non-chiral environment, a chiral environment must be created to achieve separation. csfarmacie.cz

This is accomplished by using a Chiral Stationary Phase (CSP). rsc.org CSPs are typically made by bonding or immobilizing a chiral selector onto a solid support like silica (B1680970) gel. wikipedia.org For non-polar hydrocarbons like p-menth-2-ene, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type (brush-type) CSPs are often employed. hplc.eunih.gov

The separation mechanism relies on the formation of transient, diastereomeric complexes between the solutes (the enantiomers) and the chiral stationary phase. Differences in the stability of these complexes, governed by interactions like π-π stacking, hydrogen bonding, dipole-dipole interactions, and steric hindrance, cause one enantiomer to be retained on the column longer than the other, thus enabling their resolution. wikipedia.org The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol), is critical for optimizing the separation. hplc.eu

Computational Chemistry Studies

Molecular Modeling and Conformation Analysis

The three-dimensional structure of Cyclohexene (B86901), 3-methyl-6-(1-methylethyl)- is not static. Due to the flexibility of the cyclohexene ring and rotation around the single bond connecting the isopropyl group, the molecule can adopt several different spatial arrangements, known as conformations. The study of these conformations and their relative energies is critical, as the preferred conformation dictates the molecule's physical properties and chemical reactivity.

The cyclohexene ring in p-menth-3-ene (B1215651) typically adopts a half-chair conformation. The substituents—the methyl and isopropyl groups—can be positioned in either pseudo-axial or pseudo-equatorial orientations. These different arrangements lead to various stereoisomers with distinct energy levels. Molecular modeling, using force fields such as CHARMM or AMBER, allows for the exploration of the potential energy surface of the molecule to identify stable conformers. These methods calculate the steric and electronic interactions within the molecule to determine the most energetically favorable shapes. For p-menthane (B155814) monoterpenes, understanding the conformational preferences is essential for interpreting their chemical behavior.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of Cyclohexene, 3-methyl-6-(1-methylethyl)-. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and molecular orbitals.

Commonly used DFT functionals like B3LYP, paired with basis sets such as 6-311+G(d,p), are employed to optimize the molecular geometry and calculate electronic structure properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. Other calculated properties, such as the molecular electrostatic potential (MEP) map, visualize the charge distribution and help predict how the molecule will interact with other chemical species. For related dichlorophenyl substituted 3-hydroxy-chromenones, DFT has been used to successfully analyze molecular structures, HOMO-LUMO energy gaps, and other electronic properties. researchgate.net

Table 1: Common Quantum Chemical Methods for Electronic Structure Analysis

| Computational Method | Basis Set | Typical Applications |

|---|---|---|

| Density Functional Theory (DFT) | 6-311++G(d,p) | Geometry optimization, electronic structure, reactivity prediction. |

| Møller-Plesset perturbation theory (MP2) | 6-311++G(d,p) | Higher accuracy energy and geometry calculations for conformers. |

Reaction Mechanism Studies and Transition State Analysis

Computational methods are invaluable for elucidating the pathways of chemical reactions involving p-menth-3-ene. This compound is a known intermediate in various acid-catalyzed isomerization and dimerization reactions of other monoterpenes, such as limonene (B3431351). For instance, under acidic conditions, limonene can rearrange to form more stable carbocation intermediates, which can then lead to the formation of p-menth-3-ene.

Theoretical studies can map out the entire reaction coordinate, from reactants to products, including the high-energy transition states. By calculating the energies of these transition states, chemists can predict reaction rates and understand the selectivity of a reaction. For example, the dehydration of monoterpene alcohols to form alkenes like p-menth-3-ene proceeds through an E1 mechanism involving a carbocation intermediate. Computational analysis can detail the structure and stability of this intermediate, explaining why certain isomers are favored over others. One study on the gas-phase unimolecular reactions of p-menth-3-ene reported its Arrhenius parameters, providing kinetic data for its thermal decomposition. archive.org

Prediction of Spectroscopic Parameters and Conformational Energies

Quantum chemical calculations can accurately predict various spectroscopic parameters, which serves as a powerful tool for structure verification when compared with experimental data. For molecules like Cyclohexene, 3-methyl-6-(1-methylethyl)-, theoretical calculations can generate predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. nii.ac.jp By calculating the spectra for different possible conformers and comparing them to experimental spectra, researchers can confirm the dominant conformation in a sample. For example, a study on trans-p-menth-3-ene-1,2,8-triol utilized DFT calculations (B3LYP/6-31+G(d,p) with a PCM model for methanol) to compute ¹³C NMR chemical shifts, which were then compared to experimental values to elucidate the structure. nii.ac.jp Similarly, vibrational frequencies from IR and Raman spectroscopy can be calculated and compared with experimental results to aid in structural assignment.

Molecular Docking and Interaction Profiling with Biological Targets (e.g., as applied to related compounds)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to screen for potential biological activity. While specific docking studies on Cyclohexene, 3-methyl-6-(1-methylethyl)- are not extensively documented, research on related p-menthane monoterpenes demonstrates the application of this approach. researchgate.net

Monoterpenes have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE), an important target in the management of Alzheimer's disease. researchgate.netnih.gov In these studies, computational docking is used to simulate how monoterpenes fit into the active site of the AChE enzyme. researchgate.netplos.org The calculations predict the binding affinity (often expressed as a docking score or binding free energy) and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's active site. plos.org For example, docking studies on thymol (B1683141) and its derivatives, which share structural similarities with p-menthane monoterpenes, have revealed interactions with catalytic residues in the AChE active site, providing a rationale for their observed inhibitory activity. plos.orgnih.gov

Table 2: Examples of Molecular Docking Studies on Related Monoterpenes

| Compound/Class | Protein Target | Key Findings | Reference |

|---|---|---|---|

| Monoterpene Ketones and Hydrocarbons | Acetylcholinesterase (AChE) | Terpene ketones and hydrocarbons like (+)-p-menth-1-ene showed strong competitive inhibition of AChE. | researchgate.net |

| Thymol and Thymol Acetate | Acetylcholinesterase (AChE) | Docking revealed interactions with catalytic residues Ser203 and His447; calculated binding free energies were -18.49 and -26.88 kcal/mol, respectively. | plos.org |

Chiral Synthesis and Enantioselective Methodologies

Asymmetric Synthesis of Enantiopure Cyclohexene (B86901), 3-methyl-6-(1-methylethyl)-

The asymmetric synthesis of enantiomerically pure or enriched cyclohexene derivatives like 3-methyl-6-(1-methylethyl)cyclohexene often relies on powerful strategies such as the Diels-Alder reaction, employing chiral catalysts or auxiliaries to control the stereochemical outcome. While specific data for the direct asymmetric synthesis of the parent compound is not extensively detailed in readily available literature, the principles can be extrapolated from the synthesis of closely related and more functionalized p-menthane (B155814) structures.

A key strategy involves the use of organocatalysis. For instance, the enantioselective Diels-Alder reaction between α,β-unsaturated ketones and dienes can be catalyzed by chiral amines to produce cyclohexene structures with high enantioselectivity. princeton.edu Computational models suggest that the catalyst forms a chiral iminium ion intermediate, which directs the diene to attack from a specific face, thereby controlling the stereochemistry of the product. princeton.edu

Another powerful method is the Sharpless asymmetric dihydroxylation, which has been successfully applied to the synthesis of both enantiomers of trans-p-menth-3-ene-1,2,8-triol, a functionalized derivative. nih.govtandfonline.com This reaction introduces two hydroxyl groups across the double bond with a high degree of facial selectivity, dictated by the chiral ligand used (AD-mix-α or AD-mix-β). Although this method introduces additional functional groups, these can often be subsequently removed or modified to yield the desired parent cyclohexene structure. Research has shown that enantiomeric excesses greater than 96% can be achieved through this method, with the final purity further enhanced by recrystallization. tandfonline.com

The following table summarizes the key aspects of asymmetric synthesis approaches relevant to producing chiral cyclohexene derivatives.

| Method | Catalyst/Reagent | Key Features | Potential Enantiomeric Excess (ee) |

| Asymmetric Diels-Alder | Chiral Amine Catalysts (e.g., imidazolidinones) | Forms chiral iminium ion intermediate, directing facial selectivity. | Up to 98% ee for related systems. princeton.edu |

| Sharpless Asymmetric Dihydroxylation | AD-mix-α / AD-mix-β | Introduces vicinal diols with high enantioselectivity. | >96% ee for p-menthane derivatives. tandfonline.com |

Resolution Techniques for Enantiomeric Separation

When a racemic mixture of Cyclohexene, 3-methyl-6-(1-methylethyl)- is produced, resolution techniques are employed to separate the enantiomers. These methods can be broadly categorized into chemical and chromatographic techniques.

Kinetic Resolution: This method relies on the differential reaction rates of two enantiomers with a chiral reagent or catalyst. wikipedia.org Enzymes, particularly lipases, are highly effective for the kinetic resolution of racemic alcohols, which can be precursors to or derived from the target cyclohexene. youtube.com For example, a lipase (B570770) can selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. youtube.com The resulting mixture of an ester and an unreacted alcohol, now diastereomerically related in their interaction with the chiral enzyme, can be separated. The efficiency of such resolutions is often high, with enantiomeric excesses for both the product and the unreacted starting material exceeding 95% in many cases. wikipedia.org

Chromatographic Separation: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. csfarmacie.cz The separation is based on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and cyclodextrins. csfarmacie.czchromatographyonline.com The choice of CSP and the mobile phase composition are critical for achieving optimal separation. researchgate.net For instance, a study on the separation of racemic β-blocker derivatives, which share structural similarities with functionalized cyclohexenes, demonstrated that different lipases and reaction media significantly impact the enantioselectivity of the resolution. mdpi.com

The table below outlines common resolution techniques applicable to the separation of enantiomers of cyclohexene derivatives.

| Technique | Method | Principle | Typical Outcome |

| Kinetic Resolution | Enzymatic Acylation (e.g., using Lipase) | Differential rate of reaction of enantiomers with a chiral enzyme. | High ee (>95%) for both acylated product and unreacted alcohol. wikipedia.orgyoutube.com |

| Chiral HPLC | Chiral Stationary Phase (CSP) | Differential interaction of enantiomers with a chiral selector. | Baseline separation of enantiomers for analytical and preparative purposes. csfarmacie.czchromatographyonline.com |

Application of Chiral Auxiliaries and Catalysts

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the product.

In the context of synthesizing chiral cyclohexenes, chiral auxiliaries are particularly effective in Diels-Alder reactions. For example, an achiral diene can be reacted with a dienophile bearing a chiral auxiliary. The steric and electronic properties of the auxiliary block one face of the dienophile, forcing the diene to approach from the less hindered face, thus leading to a single diastereomer of the cycloadduct. Subsequent removal of the auxiliary yields the enantiomerically enriched cyclohexene derivative. Common chiral auxiliaries include derivatives of naturally occurring chiral molecules like menthol (B31143) and camphor, as well as synthetic auxiliaries like Evans' oxazolidinones and pseudoephenamine. wikipedia.orgnih.gov Pseudoephenamine has been shown to be a highly effective chiral auxiliary in alkylation reactions to form quaternary carbon centers with high diastereoselectivity. nih.gov

Chiral catalysts, on the other hand, are used in substoichiometric amounts and are regenerated during the reaction. They create a chiral environment that influences the transition state of the reaction, leading to the preferential formation of one enantiomer. As mentioned earlier, chiral amines in organocatalytic Diels-Alder reactions and transition metal complexes with chiral ligands in reactions like Sharpless asymmetric dihydroxylation are prime examples of this approach. princeton.edunih.gov

The following table provides examples of chiral auxiliaries and catalysts used in asymmetric synthesis relevant to the formation of chiral cyclohexene structures.

| Type | Example | Application | Diastereomeric/Enantiomeric Excess |

| Chiral Auxiliary | Pseudoephenamine | Asymmetric alkylation to form quaternary centers. | >98% de for some systems. nih.gov |

| Chiral Auxiliary | Evans' Oxazolidinones | Asymmetric Diels-Alder and alkylation reactions. | High de reported in various syntheses. wikipedia.org |

| Chiral Catalyst | Imidazolidinone derivatives | Organocatalytic Diels-Alder reactions. | >90% ee in many cases. princeton.edu |

| Chiral Catalyst | Sharpless Ligands (with OsO₄) | Asymmetric dihydroxylation of olefins. | >96% ee for p-menthane derivatives. tandfonline.com |

Ecological Roles and Chemical Ecology

Role as a Constituent of Plant Volatiles

Cyclohexene (B86901), 3-methyl-6-(1-methylethyl)- is a component of the essential oils of numerous plant species, contributing to their characteristic aroma. The presence and concentration of this compound can vary significantly between species and even within different parts of the same plant or at different developmental stages.

The compound has been identified in the volatile emissions of several plants, including:

Various Mentha species (Mints): Notably, it is found in peppermint (Mentha piperita) and corn mint (Mentha arvensis), where it contributes to the complex minty and herbaceous scent profile. wikipedia.org The essential oils of these plants are known for their high concentrations of menthol (B31143) and menthone, with p-Menth-2-ene being one of the many other constituents. wikipedia.org

Basella alba (Malabar spinach): This leafy vegetable has been reported to contain 2-Menthene in its volatile profile. pherobase.com

Zanthoxylum schinifolium (Sichuan pepper): The leaves of this plant, known for their aromatic properties, also release 2-Menthene. pherobase.com

Eucalyptus globulus (Tasmanian blue gum): The essential oil of this tree, a major source of eucalyptol, also contains Cyclohexene, 1-methyl-4-(1-methylethylidene)-, a related isomer.

Achillea santolina: The essential oil of this medicinal plant contains 2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, a hydroxylated form of the target compound.

The emission of such volatiles is crucial for the plant's interaction with its environment, including attracting pollinators and repelling herbivores. pitt.edu The specific blend of volatile compounds, including Cyclohexene, 3-methyl-6-(1-methylethyl)-, creates a chemical signature that can be perceived by other organisms.

Table 1: Presence of Cyclohexene, 3-methyl-6-(1-methylethyl)- and its Isomers in Plant Volatiles

| Plant Species | Common Name | Compound Identified |

| Mentha piperita | Peppermint | p-Menth-2-ene |

| Mentha arvensis | Corn Mint | p-Menth-2-ene |

| Basella alba | Malabar Spinach | 2-Menthene |

| Zanthoxylum schinifolium | Sichuan Pepper | 2-Menthene |

| Eucalyptus globulus | Tasmanian Blue Gum | Cyclohexene, 1-methyl-4-(1-methylethylidene)- |

| Achillea santolina | --- | 2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)- |

Inter- and Intra-species Chemical Communication

Volatile organic compounds are key mediators of chemical communication. While direct evidence for Cyclohexene, 3-methyl-6-(1-methylethyl)- as a primary semiochemical is still emerging, the roles of closely related p-menthane (B155814) monoterpenoids are well-documented, suggesting potential functions for this compound as well. Semiochemicals are signaling chemicals, and can be divided into pheromones (intra-species communication) and allelochemicals (inter-species communication), which include allomones (benefiting the emitter), kairomones (benefiting the receiver), and synomones (benefiting both). wikipedia.org

A significant finding in this area is the identification of a structurally related compound, trans-p-menth-2-en-1-ol, as a key component of the aggregation pheromone of the ambrosia beetle, Platypus quercivorus. This demonstrates that p-menthane structures can act as crucial signals for insects. Furthermore, limonene (B3431351), a precursor in the biosynthesis of p-menth-2-en-1-ol, is a known attractant kairomone for the white pine cone beetle, Conophthorus coniperda. researchgate.net This suggests that different compounds in the same biosynthetic pathway can have distinct semiochemical functions.

The floral scents of many plants, which often contain a complex mixture of terpenoids including p-menthane derivatives, play a critical role in attracting pollinators. pitt.edumdpi.com The specific composition of the floral bouquet is often adapted to attract specific pollinators, indicating that compounds like Cyclohexene, 3-methyl-6-(1-methylethyl)- likely contribute to this chemical signaling. mdpi.com

Table 2: Semiochemical Roles of Related p-Menthane Monoterpenoids

| Compound | Organism | Type of Semiochemical | Ecological Role |

| trans-p-Menth-2-en-1-ol | Platypus quercivorus (Ambrosia beetle) | Aggregation Pheromone | Attracts other beetles to a suitable host tree. |

| Limonene | Conophthorus coniperda (White pine cone beetle) | Kairomone | Attracts beetles to their host, the white pine. researchgate.net |

Interactions with Microorganisms and Herbivores

The chemical constituents of plant essential oils are a primary defense mechanism against a wide array of antagonists, including microorganisms and herbivores. Terpenoids, in general, are known to have toxic or repellent effects on many insects. chemicalbook.com

While direct studies on the herbivore deterrent effects of isolated Cyclohexene, 3-methyl-6-(1-methylethyl)- are limited, the repellent properties of essential oils containing this compound are well-known. For example, menthol, a major component of mint oils, is a known insect repellent. nih.gov The presence of a variety of monoterpenoids in a plant's volatile profile can act as a feeding deterrent to generalist herbivores, while specialist herbivores may have evolved to tolerate or even be attracted to these compounds. chemicalbook.com

The production of such defensive compounds is a key aspect of a plant's induced defense system, where the synthesis of these chemicals is increased in response to herbivore attack or pathogen infection. nih.gov

Table 3: Antimicrobial Activity of Essential Oils Containing p-Menthane Derivatives

| Essential Oil Source | Target Organisms | Observed Effect |

| Mentha piperita (Peppermint) | Candida spp., Aspergillus spp. | Antifungal activity. researchgate.net |

| Mentha species | Gram-positive and Gram-negative bacteria | Antibacterial activity. researchgate.net |

Research Trends and Future Directions

Emerging Synthetic Methodologies

The synthesis of p-menth-3-ene (B1215651) and its derivatives is an active area of research, with methodologies evolving from classical approaches to more sophisticated catalytic and asymmetric techniques.

Classical methods for producing p-menth-3-ene often involve dehydration or elimination reactions from readily available precursors. For instance, the dehydration of menthol (B31143) using agents like sulfuric acid is a known route. wikipedia.org Another established method involves the reaction of menthyl chloride with potassium hydroxide (B78521) dissolved in phenol, followed by distillation. prepchem.com

More recent research focuses on achieving higher selectivity and efficiency. The reduction of allylic alcohols, such as 3-methyl-2-cyclohexen-1-ol, provides another pathway to related cyclohexene (B86901) structures. orgsyn.org Furthermore, the disproportionation of monocyclic menthadienes, like terpinolene, using catalysts such as nickel formate, can yield p-menth-3-ene. google.com A significant advancement in the synthesis of derivatives is the asymmetric synthesis of trans-p-menth-3-ene-1,2,8-triol, which utilizes the Sharpless asymmetric dihydroxylation as a key step to control stereochemistry. nih.govoup.com This highlights a trend towards producing specific, enantiomerically pure isomers for specialized applications.

| Precursor | Reagents/Catalyst | Product | Reference |

|---|---|---|---|

| Menthol | Sulfuric Acid (2%) | p-Menth-3-ene | wikipedia.org |

| Menthyl chloride | Potassium hydroxide, Phenol | p-Menth-3-ene | prepchem.com |

| Terpinolene | Nickel formate | p-Menth-3-ene | google.com |

| A derivative of p-menth-3-ene | AD-mix-α (Sharpless dihydroxylation) | trans-p-menth-3-ene-1,2,8-triol | oup.com |

Advances in Analytical Characterization

The accurate identification and quantification of p-menth-3-ene and its isomers are crucial for both research and industrial applications. Advances in analytical chemistry have provided powerful tools for its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique used to identify p-menth-3-ene in complex mixtures like essential oils and synthetic reaction products. nih.gov The National Institute of Standards and Technology (NIST) WebBook contains reference electron ionization mass spectra for p-menth-3-ene and its isomers, which are essential for its unambiguous identification. nist.govnist.govnist.gov

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are also employed for the analysis and separation of related p-menthane (B155814) structures. sielc.com Retention indices, such as the Kovats Retention Index, are important parameters for the identification of volatile compounds in gas chromatography. These values are available for p-menth-3-ene on various stationary phases, aiding in its characterization. nih.govchemeo.com

Exploration of Biosynthetic Pathways and Engineering

While p-menth-3-ene itself is not a major end-product of most known biosynthetic pathways, its structure is closely related to key intermediates in the biosynthesis of valuable monoterpenoids like menthol. wikipedia.orgnih.gov The exploration of these pathways offers significant potential for producing p-menthane derivatives through biotechnological means.

The biosynthesis of p-menthane monoterpenes in plants like Mentha (mint) starts from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.org Key steps in the pathway leading to related compounds include:

Precursor Formation : Geranyl diphosphate (B83284) synthase (GPPS) catalyzes the condensation of IPP and DMAPP to form geranyl diphosphate (GPP), the C10 precursor for all monoterpenes. wikipedia.orgnih.gov

Cyclization : Limonene (B3431351) synthase (LS), a type of terpene synthase, cyclizes GPP to form limonene, a p-menthadiene. nih.govfrontiersin.org

Functionalization : A series of cytochrome P450 hydroxylases, dehydrogenases, and reductases then modify the limonene backbone to produce a variety of compounds, including isopiperitenol (B1207519) and eventually menthol. nih.govgoogle.com

Future research is focused on metabolic engineering to harness and modify these pathways. By introducing or manipulating specific genes (e.g., for terpene synthases or hydroxylases) in microorganisms like yeast (Saccharomyces cerevisiae) or in plants, it may become possible to produce p-menth-3-ene or its functionalized derivatives sustainably. frontiersin.org The characterization of novel enzymes, such as limonene-3-hydroxylase, is a critical step in enabling these bio-engineering efforts. google.com

Theoretical and Computational Advancements

Theoretical and computational chemistry are increasingly vital for understanding the properties and reactivity of molecules like p-menth-3-ene. These methods allow for the prediction of physical, chemical, and thermodynamic properties, complementing experimental data and guiding research.

Databases such as PubChem and Cheméo provide a wealth of computed data for p-menth-3-ene. nih.govchemeo.com Properties like boiling point, heat of formation, and octanol-water partition coefficient (logP) are calculated using various quantitative structure-property relationship (QSPR) models, such as the Joback and Crippen methods. chemeo.com These predictions are valuable for process design, environmental fate modeling, and understanding the molecule's behavior without the need for extensive experimentation. For example, the Joback method can predict temperature-dependent properties like ideal gas heat capacity and dynamic viscosity. chemeo.com

| Property | Predicted Value | Unit | Method | Reference |

|---|---|---|---|---|

| Normal Boiling Point | 441.80 | K | Joback | chemeo.com |

| Enthalpy of Formation (gas) | -163.25 | kJ/mol | Joback | chemeo.com |

| Octanol/Water Partition Coefficient (logP) | 3.245 | - | Crippen | chemeo.com |

| McGowan's Characteristic Volume | 136.600 | ml/mol | McGowan | chemeo.com |

Future directions in this area include more advanced computational studies, such as Density Functional Theory (DFT) calculations to investigate reaction mechanisms and transition states for its synthesis and derivatization. Molecular dynamics simulations could also provide insights into its interactions in different environments, which is relevant for its potential use in materials science.

Potential for Derivatization in Materials Science

The cyclohexene ring in p-menth-3-ene represents a reactive functional group that holds potential for derivatization, particularly in the field of materials science. As a bio-based cyclic olefin, it is a candidate for the synthesis of novel polymers and functional materials.

Research on the polymerization of structurally similar monomers, such as 3-methylcyclohexene, has shown that they can be polymerized using Ziegler or cationic catalysts. researchgate.net These polymerizations can proceed through double bond opening to create polymers with enchained cyclohexane (B81311) rings. researchgate.net The resulting polymers have been shown to be partially crystalline with high melting points, suggesting that polymers derived from p-menth-3-ene could have interesting thermal and mechanical properties. researchgate.net

Furthermore, the double bond in p-menth-3-ene can be functionalized through various chemical reactions, such as epoxidation, dihydroxylation, or hydroformylation. nih.govoup.com This allows for the introduction of new functional groups, converting the simple hydrocarbon into a versatile building block for more complex molecules, including specialty chemicals, surfactants, or monomers for step-growth polymerization. The copolymerization of related terpenes like dipentene (B1675403) has been documented, indicating the feasibility of incorporating p-menthane structures into polymer backbones. nih.gov The exploration of p-menth-3-ene as a renewable feedstock for bio-based polymers is a promising avenue for future research, aligning with the growing demand for sustainable materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-methyl-6-(1-methylethyl)cyclohexene?